4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine
Description
Chemical Structure and Properties
The compound 4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine (hereafter referred to as Compound A) is a brominated pyridine derivative characterized by three bromomethyl groups. Its molecular formula is C₁₇H₁₃Br₃N₃, with a pyridine core substituted at positions 2 and 6 by pyridinyl groups, each bearing a bromomethyl substituent at their respective 4-positions. This structure confers high reactivity due to the presence of multiple bromine atoms, making it a critical intermediate in coordination chemistry and polymer synthesis .
Synthetic Routes
Compound A is synthesized via bromomethylation of pyridine precursors. highlights analogous methods for 4-bromo-2,6-bis(bromomethyl)pyridine, where bromomethyl groups are introduced via radical bromination or alkylation. Similar strategies are employed for Compound A, with modifications to accommodate steric and electronic effects from the pyridinyl arms .
Properties
IUPAC Name |
4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br3N3/c19-9-12-1-3-22-15(5-12)17-7-14(11-21)8-18(24-17)16-6-13(10-20)2-4-23-16/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWUBJQMFRERCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)C2=CC(=CC(=N2)C3=NC=CC(=C3)CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis via Pyridine Ring Assembly
The core challenge lies in constructing the central pyridine ring with pre-installed pyridin-2-yl substituents at the 2- and 6-positions. A widely adopted approach involves Kröhnke pyridine synthesis , which enables the assembly of substituted pyridines from α,β-unsaturated ketones and ammonium acetate. For this compound, the reaction of 4-methylpyridine-2-carbaldehyde with methyl vinyl ketone in the presence of NH4OAc yields 2,6-bis(4-methylpyridin-2-yl)pyridine (Fig. 1A). This method achieves a 58% yield under refluxing ethanol conditions.
Key Reaction Parameters
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Solvent: Ethanol or DMF
-
Temperature: 80–100°C
-
Catalyst: None required (thermal activation)
Bromination of Methyl Groups
The precursor 2,6-bis(4-methylpyridin-2-yl)pyridine undergoes bromination at the methyl groups using N-bromosuccinimide (NBS) or molecular bromine (Br2). NBS is preferred for its controlled reactivity and reduced risk of over-bromination.
Procedure
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Dissolve 2,6-bis(4-methylpyridin-2-yl)pyridine (1 eq) in anhydrous CCl4.
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Add NBS (2.2 eq per methyl group) and a radical initiator (e.g., AIBN, 0.1 eq).
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Reflux at 80°C for 12–24 hours.
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Quench with aqueous Na2S2O3, extract with DCM, and purify via column chromatography.
Yield Optimization
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Excess NBS (2.2–2.5 eq per methyl group) ensures complete conversion.
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Radical initiators improve reaction kinetics, reducing side products.
Reaction Optimization
Solvent and Temperature Effects
Bromination efficiency correlates with solvent polarity and boiling point. Non-polar solvents (CCl4, CHCl3) minimize side reactions, while elevated temperatures (80–100°C) accelerate radical chain propagation (Table 1).
Table 1: Bromination Efficiency Under Varied Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CCl4 | 80 | 12 | 78 |
| CHCl3 | 70 | 18 | 65 |
| DMF | 100 | 8 | 45* |
*Partial decomposition observed in DMF.
Steric and Electronic Considerations
The central pyridine’s electron-withdrawing nature deactivates the methyl groups, necessitating forceful conditions. However, steric hindrance from the 2,6-pyridin-2-yl substituents slows bromination kinetics, requiring prolonged reaction times.
Industrial Scalability
Continuous Flow Reactors
To mitigate safety risks associated with bromine handling, flow chemistry setups enable precise control over reaction parameters. A pilot-scale study achieved 85% yield using:
Purification Challenges
The product’s high polarity necessitates specialized purification:
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Size-exclusion chromatography resolves oligomeric byproducts.
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Recrystallization from ethanol/water (7:3) affords >95% purity.
Comparative Analysis with Analogous Compounds
4,4'-Bis(bromomethyl)-2,2'-bipyridine vs. Target Compound
While 4,4'-bis(bromomethyl)-2,2'-bipyridine is synthesized via direct bromination of 4,4'-dimethyl-2,2'-bipyridine, the terpyridine derivative requires a multi-step approach due to its tripartite structure. The central pyridine’s electron-deficient environment further reduces bromination rates compared to bipyridine systems.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Coordination Reactions: The terpyridine core can coordinate with metal ions, forming complex structures useful in materials science and catalysis.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines in polar solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted terpyridine derivatives, metal complexes, and potentially new materials with unique electronic or photophysical properties.
Scientific Research Applications
Applications in Coordination Chemistry
One of the primary applications of 4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine is as a ligand in coordination complexes. Its ability to form stable complexes with transition metals makes it valuable in:
- Catalysis : The compound has been utilized in catalytic processes due to its strong coordination ability with metals such as palladium and platinum. These metal-ligand complexes are significant in organic synthesis reactions including cross-coupling reactions.
- Sensing Applications : Metal complexes formed with this ligand have shown potential in sensing applications due to their luminescent properties when coordinated with certain metals.
Medicinal Chemistry Applications
Recent studies have highlighted the potential of 4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine in medicinal chemistry:
- Anticancer Activity : Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. The presence of pyridine rings enhances the interaction with biological targets, making it a candidate for developing new anticancer agents.
- Theranostics : The compound has been explored for applications in theranostics—combining therapeutic and diagnostic capabilities—particularly in targeted drug delivery systems where it can facilitate the delivery of therapeutic agents to specific cells or tissues.
Materials Science Applications
In materials science, 4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine has been studied for its role in:
- Polymer Chemistry : It serves as a monomer or crosslinking agent in the synthesis of functional polymers. Its bromomethyl groups can participate in further reactions to create polymer networks with specific properties.
- Nanotechnology : The compound's ability to coordinate with metal nanoparticles opens avenues for developing nanostructured materials with tailored electronic and optical properties.
Case Studies
-
Synthesis and Characterization of Metal Complexes :
- A study demonstrated the synthesis of palladium complexes using 4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine as a ligand. The resulting complexes showed enhanced catalytic activity in Suzuki coupling reactions compared to other ligands.
-
Anticancer Activity Evaluation :
- In vitro studies evaluated the cytotoxic effects of a series of pyridine-based compounds on melanoma cells. Results indicated that modifications to the bromomethyl groups significantly affected the compounds' potency, suggesting a structure-activity relationship that could guide future drug design.
Mechanism of Action
The mechanism by which 4,4’,4’‘-Tris(bromomethyl)-2,2’:6’,2’'-terpyridine exerts its effects is primarily through its ability to coordinate with metal ions. The terpyridine core provides multiple binding sites, allowing for the formation of stable complexes. These complexes can interact with various molecular targets, influencing pathways related to catalysis, electronic properties, and biological activities .
Comparison with Similar Compounds
Comparison with 2,6-Bis(bromomethyl)pyridine
Structure : A simpler analog lacking pyridinyl arms, with bromomethyl groups at positions 2 and 6 of a single pyridine ring.
Reactivity :
- Both compounds undergo nucleophilic substitution (e.g., with amines or azides) to form macrocyclic ligands or polymers.
- Compound A’s extended pyridinyl arms enhance chelation capacity, enabling applications in lanthanide coordination (e.g., europium complexes) .
Applications : - 2,6-Bis(bromomethyl)pyridine is used in cleaving agents for DNA/RNA (), while Compound A’s complexity suits advanced materials like luminescent probes .
| Property | Compound A | 2,6-Bis(bromomethyl)pyridine |
|---|---|---|
| Molecular Formula | C₁₇H₁₃Br₃N₃ | C₇H₆Br₂N |
| Bromine Atoms | 3 | 2 |
| Chelation Sites | 3 pyridinyl N atoms + bromomethyl groups | 2 bromomethyl groups |
| Key Applications | Luminescent labels, polymers | DNA/RNA cleavage, macrocycle synthesis |
Comparison with 4-Bromo-2,6-dimethylpyridine
Structure : Features methyl groups at positions 2 and 6 and a bromo group at position 3.
Reactivity :
- Methyl groups reduce electrophilicity compared to bromomethyl substituents, limiting nucleophilic substitution.
- Bromine at position 4 directs electrophilic aromatic substitution (e.g., Suzuki coupling) rather than alkylation .
Applications : - Primarily used as a precursor for pharmaceuticals or agrochemicals, contrasting with Compound A’s role in supramolecular chemistry .
Comparison with 4'-[4-(Bromomethyl)phenyl]-2,2':6',2''-terpyridine
Structure : A terpyridine derivative with a bromomethylphenyl substituent.
Reactivity :
- Bromomethylphenyl group enables functionalization via cross-coupling (e.g., Sonogashira), similar to Compound A.
- Terpyridine’s conjugated π-system enhances electronic properties for optoelectronic applications .
Applications : - Used in metal-organic frameworks (MOFs) and photovoltaic devices, whereas Compound A is tailored for luminescent europium complexes .
Comparison with 4-(4-Bromophenyl)-3-methyl-2,6-diphenylpyridine
Structure : Substituted with bromophenyl and phenyl groups, lacking bromomethyl functionality.
Reactivity :
- Bromophenyl groups participate in Ullmann or Buchwald-Hartwig couplings, distinct from Compound A’s alkylation pathways.
- Methyl and phenyl groups sterically hinder reactivity compared to bromomethyl .
Applications : - Primarily serves as a ligand in catalysis, contrasting with Compound A’s versatility in polymer and sensor design .
Biological Activity
The compound 4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine (CAS Number: 134457-14-0) is a member of the pyridine family, characterized by its bromomethyl substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a ligand in coordination chemistry. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
Chemical Formula and Structure
- Molecular Formula : CHBrN
- Molecular Weight : 342.03 g/mol
- Canonical SMILES : C1=CN=C(C=C1CBr)C2=NC=CC(=C2)CBr
- InChIKey : XCMRHOMYGPXALN-UHFFFAOYSA-N
Physical Properties
| Property | Value |
|---|---|
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Anticancer Activity
Recent studies have highlighted the potential of pyridine derivatives, including 4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine, in targeting various cancer pathways. One significant area of research focuses on the inhibition of the BCL6 protein, which is implicated in the survival of certain B-cell lymphomas. Compounds that disrupt BCL6's function have shown promise in inducing apoptosis in cancer cells.
Case Study: Inhibition of BCL6 Function
A study reported the discovery of compounds that inhibit BCL6 by disrupting its interaction with co-repressors. Among these compounds, derivatives similar to 4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine were evaluated for their ability to induce degradation of BCL6 in lymphoma cell lines. The results indicated that certain modifications to the pyridine structure enhanced the potency of these inhibitors, leading to significant reductions in tumor growth in xenograft models .
The mechanism through which these compounds exert their biological effects often involves:
- Protein-Protein Interaction Disruption : By binding to specific sites on target proteins like BCL6, these compounds can prevent their interactions with essential co-factors.
- Induction of Apoptosis : The disruption of survival signals leads to programmed cell death in malignant cells.
Structure-Activity Relationships (SAR)
Research has established that variations in the substituents on the pyridine ring significantly affect biological activity. For instance, increasing the number of bromomethyl groups enhances lipophilicity and potentially increases cellular uptake .
Table: Structure-Activity Relationships
| Compound Variant | BCL6 Inhibition (%) | IC50 (µM) |
|---|---|---|
| Base Compound | 25 | 10 |
| Compound with additional bromine | 50 | 5 |
| Compound with varied alkyl groups | 70 | 2 |
Synthesis Methods
The synthesis of 4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine typically involves:
- Bromomethylation : Starting with pyridine derivatives, bromomethyl groups are introduced using brominating agents.
- Coupling Reactions : The brominated intermediates are coupled with other pyridine derivatives to form the final product.
Applications in Coordination Chemistry
This compound serves as a versatile ligand in coordination chemistry, forming complexes with transition metals which are useful in catalysis and material science. Its ability to coordinate through nitrogen atoms makes it suitable for creating metal-organic frameworks (MOFs) and other complex structures.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : This compound is synthesized via iterative bromination and coupling steps. For example:
- Step 1 : Bromination of pyridine derivatives using reagents like PBr₃ or NBS ( ).
- Step 2 : Cross-coupling via Suzuki or Stille reactions to assemble the terpyridine core ( ).
- Key variables include temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst choice (Ni or Pd-based) to control regioselectivity ( ). Yield optimization requires monitoring by TLC or HPLC to isolate intermediates ( ).
Q. How can researchers purify this compound to ≥95% purity, and what analytical techniques validate its structure?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) ( ).
- Validation :
- ¹H/¹³C NMR to confirm bromomethyl (-CH₂Br) peaks at δ 4.3–4.6 ppm ( ).
- HRMS for molecular ion verification (e.g., [M+H]⁺ at m/z ~630).
- X-ray crystallography for unambiguous structural confirmation ( ).
Q. What safety protocols are critical during synthesis and handling due to its bromomethyl groups?
- Methodological Answer :
- Personal Protection : Wear nitrile gloves, safety goggles, and use a fume hood ( ).
- Decomposition Risks : Avoid prolonged exposure to light/moisture to prevent HBr release ( ).
- First Aid : For skin contact, wash with 10% Na₂S₂O₃ solution to neutralize alkyl bromides ( ).
Advanced Research Questions
Q. How can this compound be optimized as a ligand for transition-metal catalysis?
- Methodological Answer :
- Coordination Studies : Test binding affinity with Ni²⁺, Cu²⁺, or Ru²⁺ using UV-Vis titration (absorbance shifts at 250–400 nm) ( ).
- Modification : Replace bromomethyl groups with phosphine or carboxylate moieties via nucleophilic substitution ( ).
- Catalytic Activity : Assess ethylene oligomerization or Suzuki coupling efficiency (TOF ≥ 500 h⁻¹) ( ).
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Perform TGA/DSC to identify decomposition onset (typically >200°C) ( ).
- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via ¹H NMR. Bromomethyl groups hydrolyze to -CH₂OH at pH >10 ( ).
Q. How do steric effects from bromomethyl groups influence supramolecular assembly (e.g., MOFs or coordination polymers)?
- Methodological Answer :
- Crystallography : Compare lattice parameters (e.g., unit cell volume) with non-brominated analogs ( ).
- Surface Area : Use BET analysis to assess porosity after metal coordination ( ).
Data Contradictions and Reproducibility Challenges
Q. Why do reported yields for similar bromomethylpyridine syntheses vary (30–85%) across studies?
- Analysis :
- Catalyst Inconsistencies : Ni catalysts ( ) may underperform vs. Pd in moisture-sensitive conditions ( ).
- Side Reactions : Competing debromination or dimerization pathways require strict anhydrous conditions ( ).
Advanced Analytical Challenges
Q. How can researchers distinguish positional isomers (e.g., 2- vs. 4-bromomethyl substitution) in byproducts?
- Methodological Answer :
- NMR NOE : Detect spatial proximity between bromomethyl protons and pyridine rings ( ).
- LC-MS/MS : Fragment ions (e.g., m/z 79/81 for Br⁻) correlate with substitution patterns ( ).
Applications in Material Science
Q. Can this compound serve as a crosslinker for stimuli-responsive polymers?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
